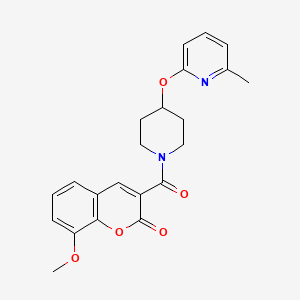

8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

The compound 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 8 of the chromen-2-one core and a 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl substituent at position 3. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural complexity of this compound—featuring a piperidine-carbonyl linker and a pyridinyloxy moiety—suggests enhanced binding affinity and pharmacokinetic optimization compared to simpler coumarin derivatives.

Properties

IUPAC Name |

8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXKHVJZBJYLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be achieved through multi-step organic synthesis

Formation of Chromenone Core

Starting from 2-hydroxyacetophenone, the chromenone core can be synthesized via an aldol condensation reaction with benzaldehyde, followed by cyclization using an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Oxidation

The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, forming various oxidized derivatives.

Reduction

Reduction reactions can be performed on the chromenone core to generate dihydro derivatives, altering its pharmacological properties.

Substitution

Various substitution reactions can take place, especially at the pyridinyl ring, to introduce different substituents and modify the biological activity.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidized derivatives with altered functional groups.

Reduced derivatives with saturated chromenone rings.

Substituted derivatives with various groups attached to the pyridinyl ring.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Study: Antitumor Efficacy

In a study conducted on MCF-7 (human breast cancer) and HepG2 (liver carcinoma) cell lines, the compound showed promising results in reducing cell viability and inducing apoptotic pathways. The findings suggest that the compound could be developed into a novel therapeutic agent for cancer treatment .

2. Neurological Applications

The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders. Its piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

3. Antimicrobial Properties

Preliminary studies indicate that compounds structurally related to 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one exhibit antimicrobial activities. These findings highlight the potential for this compound in developing new antimicrobial agents targeting resistant bacterial strains .

The biological activity of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation |

| Neuropharmacological | Potential GPCR modulation |

| Antimicrobial | Effective against certain bacterial strains |

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. Its methoxy and piperidine groups facilitate binding to active sites, while the chromene core interacts with the hydrophobic regions of the target molecules. This compound may modulate signal transduction pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound replaces triazole linkers (e.g., in 8r, 8t) with a piperidine-pyridine system, likely improving metabolic stability and reducing steric hindrance .

- Halogenated analogues (e.g., 8t) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces, whereas the target compound’s methoxy and pyridine groups may enhance solubility .

Pharmacological and Functional Comparisons

Antioxidant and Antimicrobial Activity

highlights pyridin-2-one derivatives with notable antioxidant activity (up to 79.05% radical scavenging at 12 ppm). While the target compound’s coumarin core differs, its 8-methoxy group may similarly donate electrons to stabilize free radicals. However, the absence of bromine or nitro groups (as in 8t or 8w) might reduce its antimicrobial potency compared to halogenated analogues .

Molecular Docking and Binding Affinity

Compounds in showed moderate inhibition of Staphylococcus aureus and Escherichia coli, with docking scores correlating to experimental MIC values. The target compound’s piperidine-pyridine system could engage in hydrogen bonding and π-π stacking with bacterial enzymes, though specific data are unavailable .

Biological Activity

8-Methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, with the CAS number 1797756-59-2, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes a chromenone core, a methoxy group, and a piperidine moiety substituted with a 6-methylpyridin-2-yloxy group. The unique combination of these functional groups is believed to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O5 |

| Molecular Weight | 394.4 g/mol |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that derivatives of the piperidine moiety exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Potential

The chromenone framework is well-documented for its anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Preliminary tests have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine and pyridine groups enhances interaction with microbial targets .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized several derivatives based on the piperidine structure and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one with target proteins involved in inflammation and cancer pathways. These studies suggest favorable interactions with active sites of COX enzymes and other relevant targets .

- In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit significant reductions in inflammatory markers in animal models, supporting their potential therapeutic applications .

Q & A

Q. What analytical techniques validate purity when HPLC/MS data conflicts with biological assay results?

- Methodological Answer :

- LC-HRMS/MS : Detect trace impurities (<0.1%) using Orbitrap-based systems .

- DSC/TGA : Rule out polymorphic impurities affecting solubility .

- 1H-13C HSQC NMR : Confirm absence of diastereomers or regioisomers .

Tables for Key Data Comparison

Table 1 : Synthetic Yields Under Varied Conditions

| Catalyst | Solvent System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | 1,4-dioxane/H₂O | 90 | 72 | |

| Pd(PPh₃)₄ | Toluene/EtOH | 110 | 58 |

Table 2 : Biological Activity of Analogues

| Substituent (R) | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa |

|---|---|---|

| 6-Methylpyridin-2-yl | 12.5 | 8.7 |

| 4-Methoxyphenyl | 25.0 | 15.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.